Enhanced Lipophilicity (LogP) for CNS Drug-Likeness and Material Compatibility
The target compound exhibits a significantly higher predicted lipophilicity (ACD/LogP 4.48) compared to its non-propyl analog 1-bromo-2-fluorobenzene (ACD/LogP 2.59), indicating superior passive membrane permeability and enhanced solubility in hydrophobic media—critical parameters for CNS drug design and liquid crystal formulations . While both the target and its para-bromo analog 1-bromo-4-propylbenzene possess the propyl chain, the presence of the ortho-fluorine in the target compound elevates LogP by approximately 1.1 units relative to the non-fluorinated analog (XLogP3 4.1 vs. 3.4) .
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | ACD/LogP 4.48 (predicted); XLogP3 4.1 (predicted) |
| Comparator Or Baseline | 1-Bromo-2-fluorobenzene: ACD/LogP 2.59; 1-Bromo-4-propylbenzene: LogP 3.40 (XLogP3 4.2) |
| Quantified Difference | ΔACD/LogP = +1.89 vs. 1-bromo-2-fluorobenzene; ΔLogP = +0.7 to +1.0 vs. 1-bromo-4-propylbenzene (depending on metric) |
| Conditions | In silico prediction using ACD/Labs Percepta Platform and XLogP3 algorithm. |
Why This Matters
For procurement in drug discovery, this quantifiable LogP shift (Δ+1.9) places the compound in a more favorable CNS-MPO (Multi-Parameter Optimization) space, while for materials science, it ensures better compatibility with non-polar matrices.
